3-Ethoxy-4-propoxybenzaldehyde
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Overview
Description
3-Ethoxy-4-propoxybenzaldehyde: is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It belongs to the class of aldehydes and is characterized by the presence of ethoxy and propoxy groups attached to a benzaldehyde core . This compound is used in various fields, including medical research, environmental research, and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Ethoxy-4-propoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybenzaldehyde and 4-propoxybenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods:
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Processes: Depending on the scale of production, batch or continuous processes may be employed.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
3-Ethoxy-4-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and propoxy groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Formation of 3-ethoxy-4-propoxybenzoic acid.
Reduction: Formation of 3-ethoxy-4-propoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
3-Ethoxy-4-propoxybenzaldehyde is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology:
In biological research, this compound is used to study the effects of aldehydes on biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine:
This compound is investigated for its potential medicinal properties, including its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) .
Industry:
In industrial research, this compound is used in the development of new materials, such as polymers and resins. It is also used in the production of fragrances and flavorings .
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-propoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects . The ethoxy and propoxy groups may also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
3-Ethoxybenzaldehyde: Similar structure but lacks the propoxy group.
4-Propoxybenzaldehyde: Similar structure but lacks the ethoxy group.
3-Methoxy-4-propoxybenzaldehyde: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness:
3-Ethoxy-4-propoxybenzaldehyde is unique due to the presence of both ethoxy and propoxy groups attached to the benzaldehyde core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-ethoxy-4-propoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-7-15-11-6-5-10(9-13)8-12(11)14-4-2/h5-6,8-9H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHLMEIZTKTCMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343021 |
Source
|
Record name | 3-Ethoxy-4-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350988-41-9 |
Source
|
Record name | 3-Ethoxy-4-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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